2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride
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Overview
Description
2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O and a molecular weight of 251.15 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a pyrrolidin-3-yloxy group, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride typically involves the reaction of 2-methyl-6-hydroxypyridine with pyrrolidine in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride: Similar structure but with a different substitution pattern on the pyridine ring.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are known for their diverse biological activities.
Uniqueness
2-Methyl-6-(pyrrolidin-3-yloxy)pyridinedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-methyl-6-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-3-2-4-10(12-8)13-9-5-6-11-7-9;;/h2-4,9,11H,5-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPWSXAPRVNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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